6-BUTYL-2,5-DIMETHYL-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
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Overview
Description
6-BUTYL-2,5-DIMETHYL-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes both pyrazole and pyrimidine rings, makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BUTYL-2,5-DIMETHYL-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-2,5-dimethylpyrazole with butylamine and a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under reflux conditions to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-BUTYL-2,5-DIMETHYL-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-BUTYL-2,5-DIMETHYL-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-BUTYL-2,5-DIMETHYL-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as cell division or signal transduction, which is particularly relevant in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Imidazopyridine
Uniqueness
6-BUTYL-2,5-DIMETHYL-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its butyl and phenyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in target proteins .
Properties
IUPAC Name |
6-butyl-2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-4-5-11-15-12(2)19-17-16(14-9-7-6-8-10-14)13(3)20-21(17)18(15)22/h6-10,20H,4-5,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDYGZVRQZFXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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